

# Spectroscopic characterization of tocopherol calcium succinate salt

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## Compound of Interest

Compound Name: *Tocopherol calcium succinate*

CAS No.: *14464-85-8*

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## A Comparative Spectroscopic Guide to Tocopherol Calcium Succinate

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their derivatives is paramount. Vitamin E, a vital fat-soluble antioxidant, is frequently formulated as more stable ester or salt derivatives to enhance its shelf life and delivery properties. Among these, **tocopherol calcium succinate** stands out as a solid-form derivative with unique physicochemical properties.

This guide provides an in-depth spectroscopic comparison of **tocopherol calcium succinate** with other common Vitamin E alternatives, namely  $\alpha$ -tocopheryl acetate and  $\alpha$ -tocopheryl phosphate. We will delve into the core principles of key analytical techniques, explain the causal relationships between molecular structure and spectral output, and provide validated experimental protocols. Our objective is to equip you with the expertise to unequivocally identify and differentiate these crucial compounds.

## The Structural Landscape: Why Spectroscopy is Key

The core structure of Vitamin E is the chroman-6-ol ring, which is the primary chromophore and the site of antioxidant activity via its phenolic hydroxyl group. Derivatives are formed by modifying this hydroxyl group, leading to significant changes in their spectral signatures.

- **$\alpha$ -Tocopherol:** The natural, active form with a free phenolic hydroxyl (-OH) group.
- **Tocopherol Calcium Succinate:** An ester followed by a salt. The phenolic hydroxyl is esterified with succinic acid, and the remaining carboxylic acid group of the succinate is saltified with calcium. This results in a dimeric structure with a calcium ion bridge.
- **$\alpha$ -Tocopheryl Acetate:** A simple ester where the phenolic hydroxyl is replaced by an acetate group. This modification protects the reactive hydroxyl group, increasing stability.<sup>[1][2]</sup>
- **$\alpha$ -Tocopheryl Phosphate:** A phosphate ester of  $\alpha$ -tocopherol, which introduces a hydrophilic phosphate group, rendering the molecule water-soluble.<sup>[3][4]</sup>

These structural differences are readily elucidated by the spectroscopic techniques discussed below.

## Fourier-Transform Infrared (FT-IR) Spectroscopy: Unmasking Functional Groups

FT-IR spectroscopy is a powerful first-line technique for identifying functional groups within a molecule. The presence or absence of specific vibrational bands provides a rapid and definitive fingerprint of the compound.

### Interpreting the Spectra

The primary region of interest for differentiating these Vitamin E derivatives is between 4000  $\text{cm}^{-1}$  and 1500  $\text{cm}^{-1}$ . The key diagnostic peaks are associated with the hydroxyl (-OH) and carbonyl (C=O) groups.

- **Tocopherol Calcium Succinate:** The spectrum is defined by what is absent and what is new. The broad O-H stretch from the phenolic group (seen in native  $\alpha$ -tocopherol around

3600-3200  $\text{cm}^{-1}$ ) is completely absent. Instead, two strong carbonyl peaks appear: one for the ester linkage ( $\sim 1758 \text{ cm}^{-1}$ ) and a second, very strong and characteristic peak for the symmetric and asymmetric stretches of the carboxylate salt ( $\text{COO}^-$ ) at lower wavenumbers ( $\sim 1575 \text{ cm}^{-1}$ ).<sup>[5][6]</sup>

- $\alpha$ -Tocopheryl Acetate: Similar to the succinate, it lacks the phenolic O-H stretch. Its defining feature is a single, sharp, and strong ester carbonyl (C=O) absorption band around 1760-1770  $\text{cm}^{-1}$ .
- $\alpha$ -Tocopheryl Phosphate: This derivative also lacks the phenolic O-H band. Its unique signature includes strong P=O and P-O-C stretching bands, typically found in the 1300-900  $\text{cm}^{-1}$  region, which are absent in the other forms.

## Comparative FT-IR Data

Compound	Phenolic O-H Stretch ( $\sim 3400 \text{ cm}^{-1}$ )	Ester C=O Stretch ( $\sim 1760 \text{ cm}^{-1}$ )	Carboxylate ( $\text{COO}^-$ ) Stretch ( $\sim 1575 \text{ cm}^{-1}$ )	P=O / P-O Stretches ( $\sim 1300-900 \text{ cm}^{-1}$ )
$\alpha$ -Tocopherol	Present	Absent	Absent	Absent
Tocopherol Calcium Succinate	Absent	Present	Present (Diagnostic)	Absent
$\alpha$ -Tocopheryl Acetate	Absent	Present (Diagnostic)	Absent	Absent
$\alpha$ -Tocopheryl Phosphate	Absent	Absent	Absent	Present (Diagnostic)

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

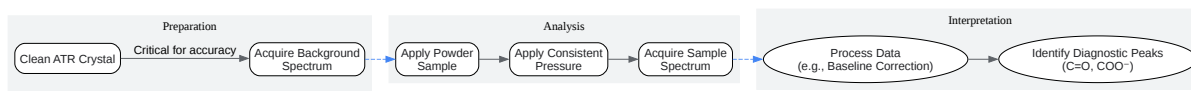
This protocol provides a self-validating system for rapid, solvent-free analysis.

- System Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts the

spectral contributions of atmospheric CO<sub>2</sub> and H<sub>2</sub>O.

- **Sample Application:** Place a small amount (1-2 mg) of the powdered sample (e.g., **Tocopherol Calcium Succinate**) directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> to achieve an excellent signal-to-noise ratio.
- **Data Analysis:** Process the resulting spectrum (e.g., baseline correction) and identify the key vibrational bands as detailed in the table above.

## Workflow for FT-IR Analysis



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FT-IR analysis workflow for Vitamin E derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of a molecule's carbon-hydrogen framework. Both <sup>1</sup>H and <sup>13</sup>C NMR are invaluable for distinguishing between these closely related Vitamin E derivatives.

### Interpreting the Spectra

The key to differentiation lies in observing the signals from the succinate or acetate moieties and the notable absence of the phenolic proton.

- **Tocopherol Calcium Succinate:** In the  $^1\text{H}$  NMR spectrum, the succinate group presents as a characteristic  $A_2B_2$  system, appearing as two triplets around 2.6-2.9 ppm. The  $^{13}\text{C}$  NMR spectrum will show distinct signals for the two carbonyl carbons (ester and carboxylate) and the two methylene carbons of the succinate chain.[7] The absence of a phenolic -OH proton signal (which would appear in  $\alpha$ -tocopherol) is a key confirmation of esterification.
- **$\alpha$ -Tocopheryl Acetate:** The  $^1\text{H}$  NMR spectrum is defined by a sharp singlet peak around 2.0-2.1 ppm, integrating to three protons, which corresponds to the methyl group of the acetate moiety. This is a clear and unambiguous diagnostic signal.[7][8]
- **$\alpha$ -Tocopheryl Phosphate:** While  $^1\text{H}$  and  $^{13}\text{C}$  NMR are useful,  $^{31}\text{P}$  NMR is the most direct technique for confirming this derivative, showing a characteristic signal in the phosphate region. Furthermore, in  $^1\text{H}$  and  $^{13}\text{C}$  spectra, coupling to the phosphorus atom (J-coupling) can be observed on the adjacent protons and carbons, providing definitive evidence of the phosphate group.

## Comparative $^1\text{H}$ NMR Data

Compound	Phenolic -OH Signal	Acetate -CH <sub>3</sub> Signal (~2.1 ppm)	Succinate - CH <sub>2</sub> CH <sub>2</sub> - Signals (~2.7 ppm)
$\alpha$ -Tocopherol	Present (broad singlet)	Absent	Absent
Tocopherol Calcium Succinate	Absent	Absent	Present (Two Triplets)
$\alpha$ -Tocopheryl Acetate	Absent	Present (Singlet)	Absent
$\alpha$ -Tocopheryl Phosphate	Absent	Absent	Absent

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean NMR tube. Ensure the sample is fully dissolved.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity, which is crucial for high-resolution spectra.
- **Spectrum Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum. A standard acquisition includes a  $90^\circ$  pulse followed by data acquisition. Multiple scans (e.g., 8 or 16) are typically acquired and averaged to improve the signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.
- **Data Analysis:** Integrate the peaks to determine proton ratios and assign the chemical shifts by comparing them to reference data.

## Workflow for NMR Analysis



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NMR spectroscopy workflow for structural confirmation.

## UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification

UV-Vis spectroscopy measures the absorption of light by the chroman ring system. While it is an excellent tool for quantifying the concentration of tocopherols in solution, it is generally not suitable for differentiating between these specific derivatives.

## Interpreting the Spectra

The core chromophore—the substituted chroman ring—is identical across these molecules. Therefore, they all exhibit a very similar maximum absorbance ( $\lambda_{\max}$ ).

- **Tocopherol Calcium Succinate:** Exhibits a  $\lambda_{\max}$  around 286 nm in chloroform.[5]
- $\alpha$ -Tocopheryl Acetate: Shows a  $\lambda_{\max}$  at 286 nm in ethanol.[9]
- $\alpha$ -Tocopherol: Has a  $\lambda_{\max}$  around 292 nm in ethanol or methanol.[10][11]

The slight variations are solvent-dependent and not distinct enough for reliable identification. However, the technique's adherence to the Beer-Lambert law makes it ideal for assays and content uniformity testing once the identity of the compound is confirmed by other methods like FT-IR or NMR.

## Comparative UV-Vis Data

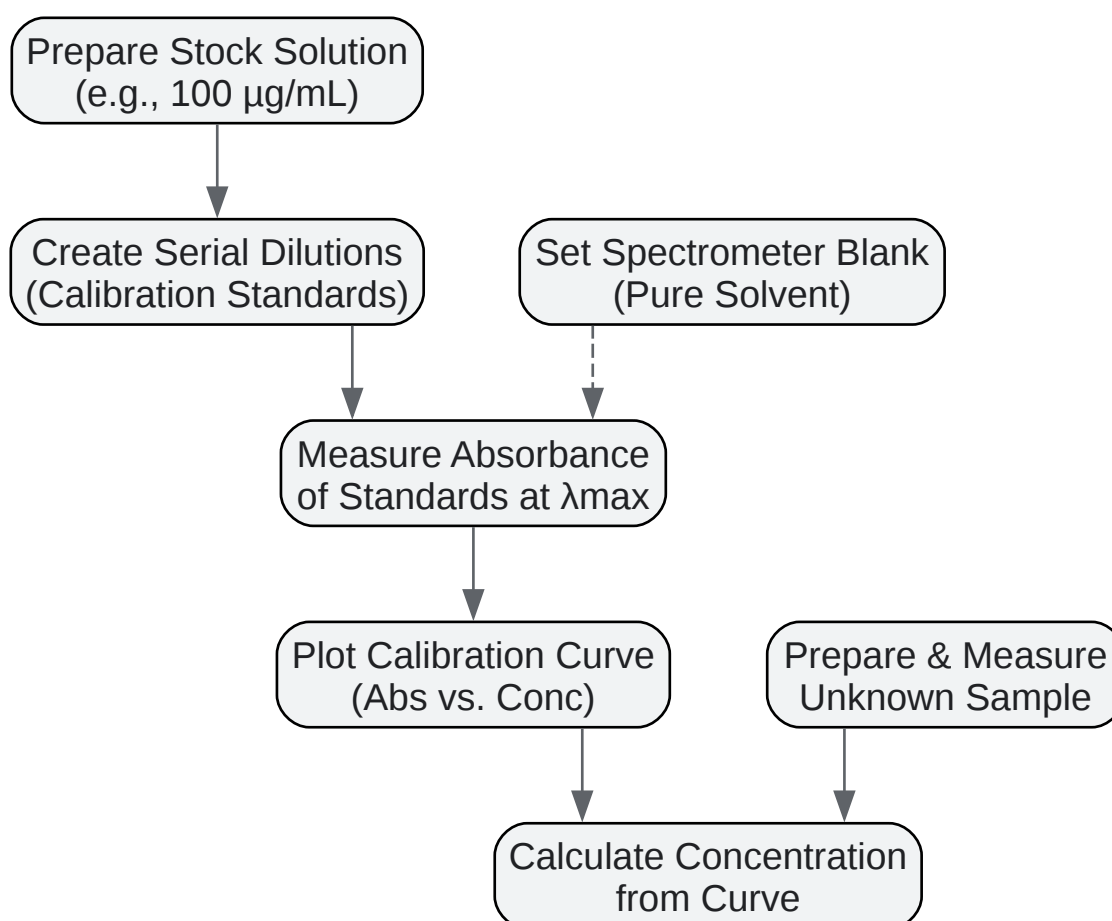
Compound	Typical $\lambda_{\max}$	Primary Use
Tocopherol Calcium Succinate	~286 nm	Quantification
$\alpha$ -Tocopheryl Acetate	~286 nm	Quantification
$\alpha$ -Tocopheryl Phosphate	~285-290 nm	Quantification

## Experimental Protocol: Quantitative UV-Vis Analysis

- **Solvent Selection:** Choose a suitable UV-grade solvent in which the analyte is fully soluble (e.g., ethanol, chloroform).
- **Stock Solution Preparation:** Accurately weigh about 10 mg of the standard (e.g., **Tocopherol Calcium Succinate**) and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a stock solution (e.g., 100  $\mu\text{g/mL}$ ).[10]

- **Calibration Standards:** Prepare a series of working standards (e.g., 2, 5, 10, 15, 20  $\mu\text{g/mL}$ ) by serial dilution of the stock solution.
- **Spectrometer Blank:** Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).<sup>[10]</sup>
- **Measurement:** Measure the absorbance of each calibration standard at the predetermined  $\lambda_{\text{max}}$  (e.g., 286 nm).
- **Calibration Curve:** Plot a graph of absorbance versus concentration. The resulting line should be linear with a correlation coefficient ( $R^2$ ) > 0.999.
- **Sample Analysis:** Prepare the unknown sample in the same solvent, ensuring its concentration falls within the linear range of the calibration curve. Measure its absorbance and determine its concentration using the equation of the line from the calibration curve.

## Workflow for Quantitative UV-Vis Analysis



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Workflow for quantitative analysis by UV-Vis spectroscopy.

## Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is the ultimate arbiter for confirming molecular identity by providing a precise molecular weight. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and confirming purity.

### Interpreting the Spectra

The molecular weight is the most telling feature in MS.

- **Tocopherol Calcium Succinate:** The molecular formula is  $C_{66}H_{106}CaO_{10}$ , with a molecular weight of 1099.6 g/mol .<sup>[12]</sup> In the mass spectrum, one might observe the intact molecule or, more commonly, the d- $\alpha$ -tocopheryl succinate anion at m/z 530.4 after loss of the calcium and a proton.
- $\alpha$ -Tocopheryl Acetate: Has a molecular weight of 472.7 g/mol . Fragmentation analysis (MS/MS) would show a characteristic loss of the acetyl group (42 Da).
- $\alpha$ -Tocopheryl Phosphate: Has a molecular weight of 510.7 g/mol . Its fragmentation is characterized by the loss of the phosphate group.<sup>[3]</sup>

### Comparative MS Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Diagnostic Feature
Tocopherol Calcium Succinate	$C_{66}H_{106}CaO_{10}$	1099.6	Distinct high mass; anion at m/z 530.4
$\alpha$ -Tocopheryl Acetate	$C_{31}H_{52}O_3$	472.7	Unique molecular ion
$\alpha$ -Tocopheryl Phosphate	$C_{29}H_{51}O_5P$	510.7	Unique molecular ion

## Conclusion: An Integrated Approach

No single technique tells the whole story. A robust spectroscopic characterization of **tocopherol calcium succinate** relies on an integrated approach:

- FT-IR provides rapid confirmation of the key functional groups (ester and carboxylate salt) and the absence of the phenolic hydroxyl.
- NMR delivers definitive proof of structure, clearly distinguishing the succinate moiety from an acetate or other ester.
- MS offers unambiguous confirmation of the molecular weight, providing the ultimate verification of identity.
- UV-Vis, while not a primary identification tool, is the workhorse for accurate quantification in quality control settings.

By understanding the principles behind each technique and the unique spectral signature of each Vitamin E derivative, researchers can confidently characterize their materials, ensuring the integrity and quality of their work.

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